![molecular formula C20H20ClFN2O2S B12534228 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- CAS No. 651334-80-4](/img/structure/B12534228.png)
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of functional groups, including a chloro-substituted indole ring, a fluorophenyl sulfonyl group, and a piperidinylmethyl moiety, which contribute to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The specific reaction conditions for this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidinylmethyl moiety can influence its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- include other indole derivatives with different substituents. For example:
1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester: This compound features a carboxylic acid group and a naphthalenyl ester, which may alter its biological activity and chemical reactivity.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have shown antiviral activity and possess different substituents that influence their pharmacological properties.
The uniqueness of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651334-80-4 |
|---|---|
Molekularformel |
C20H20ClFN2O2S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20ClFN2O2S/c21-15-1-6-18-19(11-15)24(12-14-7-9-23-10-8-14)13-20(18)27(25,26)17-4-2-16(22)3-5-17/h1-6,11,13-14,23H,7-10,12H2 |
InChI-Schlüssel |
RBRSPFQGWVTVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
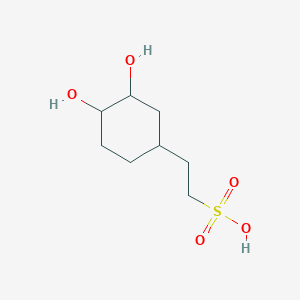
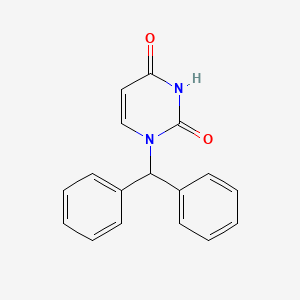
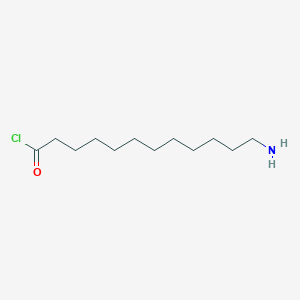

![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)

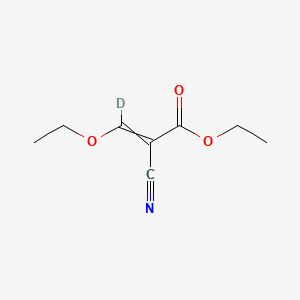
![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)

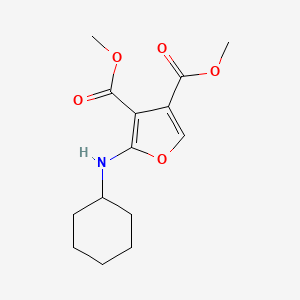
![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)

